molecular formula C14H11BrO3 B1277081 4-[(4-Bromobenzyl)oxy]benzoic acid CAS No. 62290-41-9

4-[(4-Bromobenzyl)oxy]benzoic acid

Cat. No. B1277081
CAS RN: 62290-41-9
M. Wt: 307.14 g/mol
InChI Key: VSTNSBIMTYJAGR-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzyl)oxy]benzoic acid is a compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a bromine atom and a benzyl group attached to a benzoic acid core. The compound's structure and properties are influenced by the presence of these substituents, which can affect its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves halogenation, as seen in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, where bromination is a key step . Similarly, the synthesis of 4-octanoxy benzoic acid involves the reaction of a brominated intermediate with methyl o-hydroxybenzoate . Although the exact synthesis of 4-[(4-Bromobenzyl)oxy]benzoic acid is not detailed in the provided papers, these methods suggest that a bromination step followed by a substitution reaction could be involved in its synthesis.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be characterized using various spectroscopic techniques. For instance, the structures of azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy . X-ray single-crystal analysis is another powerful tool for determining the crystal structure of compounds, as demonstrated in the characterization of novel co-crystals . These techniques could be applied to determine the molecular structure of 4-[(4-Bromobenzyl)oxy]benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by substituents on the aromatic ring. For example, the presence of methoxy-substituents affects the strength of halogen bonds in bromobenzoic acid . The reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using DFT calculations, providing insights into its chemical behavior . These findings can be extrapolated to understand the reactivity of 4-[(4-Bromobenzyl)oxy]benzoic acid, particularly how the bromobenzyl group might influence its chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are key to their potential applications. The influence of solvents on the reactivity parameters of 4-bromo-3-(methoxymethoxy) benzoic acid was studied, showing that solvation can alter reactivity descriptors . The crystal structure of bromobenzoic acid derivatives reveals intermolecular interactions that contribute to their stability and properties . These studies provide a foundation for predicting the properties of 4-[(4-Bromobenzyl)oxy]benzoic acid, such as solubility, stability, and potential for forming intermolecular interactions.

Scientific Research Applications

Synthesis and Characterization

A study by Kaya and Bilici (2006) explored the synthesis and characterization of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid, a derivative related to 4-[(4-Bromobenzyl)oxy]benzoic acid. This research focused on oxidative polycondensation reaction conditions, confirming the structures through various analytical techniques and evaluating thermal stability, conductivity, and band gap properties (Kaya & Bilici, 2006).

Enzymatic Oxidative Polymerization

Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of 4-(4-hydroxybenzylideneamino)benzoic acid using horseradish peroxidase. This study contributes to understanding the polymerization mechanisms and properties of related benzoic acid derivatives (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Synthesis of Related Compounds

Elliott, Janes, and Pearson (1967) described the syntheses of various benzyl chrysanthemates, including derivatives of bromobenzyl alcohols, which are structurally related to 4-[(4-Bromobenzyl)oxy]benzoic acid. This research adds to the diversity of synthetic methods for benzoic acid derivatives (Elliott, Janes, & Pearson, 1967).

properties

IUPAC Name

4-[(4-bromophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNSBIMTYJAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429212
Record name 4-[(4-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromobenzyl)oxy]benzoic acid

CAS RN

62290-41-9
Record name 4-[(4-Bromophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62290-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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